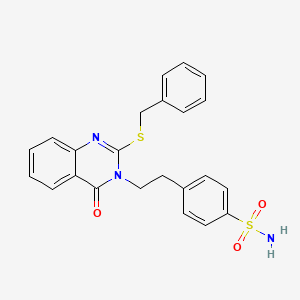![molecular formula C33H33N5O3 B12400538 1-(3',6'-Bis(ethylamino)-2',7'-dimethyl-3-oxospiro[isoindoline-1,9'-xanthen]-2-yl)-3-phenylurea](/img/structure/B12400538.png)
1-(3',6'-Bis(ethylamino)-2',7'-dimethyl-3-oxospiro[isoindoline-1,9'-xanthen]-2-yl)-3-phenylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3’,6’-Bis(ethylamino)-2’,7’-dimethyl-3-oxospiro[isoindoline-1,9’-xanthen]-2-yl)-3-phenylurea is a complex organic compound known for its unique structural properties and diverse applications. This compound is part of the rhodamine family, which is widely recognized for its fluorescent properties. The compound’s structure includes a spiro linkage, which contributes to its stability and reactivity.
Métodos De Preparación
The synthesis of 1-(3’,6’-Bis(ethylamino)-2’,7’-dimethyl-3-oxospiro[isoindoline-1,9’-xanthen]-2-yl)-3-phenylurea involves several steps. One common method includes the reaction of 3’,6’-bis(ethylamino)-2’,7’-dimethylspiro[isoindoline-1,9’-xanthen]-3-one with phenyl isocyanate under controlled conditions. The reaction typically occurs in an organic solvent such as dichloromethane, with the temperature maintained at around 0-5°C to ensure the stability of the intermediate products .
Industrial production methods often involve large-scale synthesis using automated reactors to ensure consistency and purity. The reaction conditions are optimized to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
1-(3’,6’-Bis(ethylamino)-2’,7’-dimethyl-3-oxospiro[isoindoline-1,9’-xanthen]-2-yl)-3-phenylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced derivatives.
Common reagents used in these reactions include organic solvents, acids, and bases, depending on the desired transformation. The major products formed from these reactions vary based on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(3’,6’-Bis(ethylamino)-2’,7’-dimethyl-3-oxospiro[isoindoline-1,9’-xanthen]-2-yl)-3-phenylurea has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-(3’,6’-Bis(ethylamino)-2’,7’-dimethyl-3-oxospiro[isoindoline-1,9’-xanthen]-2-yl)-3-phenylurea involves its interaction with specific molecular targets. The compound’s fluorescent properties are attributed to the presence of the spiro linkage, which undergoes structural changes upon binding to target molecules. This interaction leads to an increase in fluorescence intensity, making it a valuable tool for imaging and detection .
Comparación Con Compuestos Similares
Similar compounds to 1-(3’,6’-Bis(ethylamino)-2’,7’-dimethyl-3-oxospiro[isoindoline-1,9’-xanthen]-2-yl)-3-phenylurea include:
Rhodamine B: Another member of the rhodamine family, known for its strong fluorescence and use in similar applications.
The uniqueness of 1-(3’,6’-Bis(ethylamino)-2’,7’-dimethyl-3-oxospiro[isoindoline-1,9’-xanthen]-2-yl)-3-phenylurea lies in its specific structural configuration, which provides distinct advantages in terms of stability and reactivity compared to other rhodamine derivatives.
Propiedades
Fórmula molecular |
C33H33N5O3 |
|---|---|
Peso molecular |
547.6 g/mol |
Nombre IUPAC |
1-[3',6'-bis(ethylamino)-2',7'-dimethyl-3-oxospiro[isoindole-1,9'-xanthene]-2-yl]-3-phenylurea |
InChI |
InChI=1S/C33H33N5O3/c1-5-34-27-18-29-25(16-20(27)3)33(26-17-21(4)28(35-6-2)19-30(26)41-29)24-15-11-10-14-23(24)31(39)38(33)37-32(40)36-22-12-8-7-9-13-22/h7-19,34-35H,5-6H2,1-4H3,(H2,36,37,40) |
Clave InChI |
AQGOPCYISIIYIA-UHFFFAOYSA-N |
SMILES canónico |
CCNC1=CC2=C(C=C1C)C3(C4=CC=CC=C4C(=O)N3NC(=O)NC5=CC=CC=C5)C6=C(O2)C=C(C(=C6)C)NCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(19S)-10,19-diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl] 4-aminopiperidine-1-carboxylate;hydrochloride](/img/structure/B12400460.png)

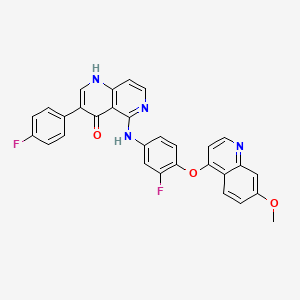

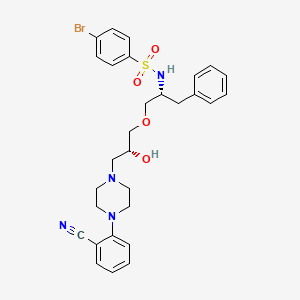
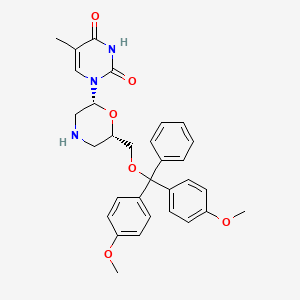

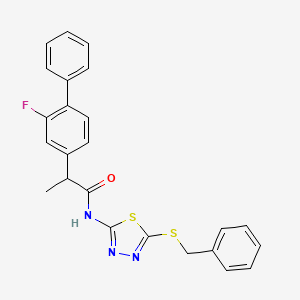
![[3-[2-[[4-[2-[2-[2-Acetamido-4-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,6-dihydroxy-1-oxohexan-3-yl]oxypropanoylamino]propanoylamino]-5-amino-5-oxopentanoyl]amino]propanoylamino]-2-hexadecanoyloxypropyl] hexadecanoate](/img/structure/B12400494.png)
![[(1R,2S,8R,9S,10S,12R,13S,14S,17S,19R,20S,21R)-5-(acetyloxymethyl)-9,21-dihydroxy-23-(1-methoxy-1-oxopropan-2-ylidene)-13,20-dimethyl-4,22-dioxo-3-oxaoctacyclo[14.7.1.02,6.02,14.08,13.010,12.017,19.020,24]tetracosa-5,16(24)-dien-9-yl]methyl (E)-2-methylbut-2-enoate](/img/structure/B12400498.png)
